2-Fluoro-6-(pyridin-2-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-5-3-4-9(10(11)8-15)12-6-1-2-7-14-12/h1-8H |
InChI Key |
QEFIKOMWZLOAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 6 Pyridin 2 Yl Benzaldehyde
Retrosynthetic Analysis and Key Precursors for Target Synthesis
A logical retrosynthetic analysis of 2-Fluoro-6-(pyridin-2-yl)benzaldehyde reveals two main disconnection approaches, centering on the formation of the aryl-heteroaryl bond. This bond can be forged by coupling a substituted benzaldehyde (B42025) derivative with a pyridine-based organometallic reagent, or conversely, by coupling a pyridine (B92270) derivative with a substituted benzaldehyde organometallic partner.
Strategies Involving Substituted Benzaldehyde Derivatives (e.g., 2-Fluoro-6-iodobenzaldehyde)
The most common and strategically sound approach involves the disconnection of the bond between the pyridine ring and the fluorinated benzene (B151609) ring. This leads to two key precursors: a pyridine-based nucleophile (or its synthetic equivalent) and an electrophilic substituted benzaldehyde. Among the various possible halogenated benzaldehydes, 2-Fluoro-6-iodobenzaldehyde stands out as a particularly effective precursor. The iodine atom's high reactivity in oxidative addition to transition metal catalysts makes it an ideal leaving group for cross-coupling reactions.
Other related precursors, such as 2-bromo-6-fluorobenzaldehyde (B104081) and 2-chloro-6-fluorobenzaldehyde (B137617), can also be considered. ossila.comwikipedia.org However, the C-I bond is generally more reactive than C-Br or C-Cl bonds in catalytic cycles, often leading to milder reaction conditions and higher yields. The synthesis of 2-chloro-6-fluorobenzaldehyde can be achieved by the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org
Strategies Involving Pyridine Derivatives
Alternatively, the retrosynthetic disconnection can be envisioned from the pyridine side. This strategy would employ a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine (B119429), as the electrophilic partner. The corresponding nucleophile would be a 2-fluoro-6-formylphenyl organometallic species, such as a boronic acid or an organozinc reagent. While feasible, this approach can be more challenging due to the potential instability and difficult preparation of the required ortho-formylphenyl organometallic reagent.
Carbon-Carbon Bond Formation Strategies for Aryl-Heteroaryl Coupling
The construction of the biaryl scaffold of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent method.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Boronic Acids/Esters)
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of 2-Fluoro-6-iodobenzaldehyde with a 2-pyridylboronic acid or its corresponding ester (e.g., a pinacol (B44631) ester).
The general reaction conditions for such a coupling are outlined in the table below. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Phosphine ligands, such as those based on ferrocene, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.govresearchgate.net The use of an appropriate base, such as potassium fluoride (B91410) or sodium phosphate, is essential for the transmetalation step. nih.govresearchgate.net
| Parameter | Typical Conditions | Reference |
| Aryl Halide | 2-Fluoro-6-iodobenzaldehyde | - |
| Boron Reagent | 2-Pyridylboronic acid or 2-Pyridylboronic acid pinacol ester | researchgate.netnih.gov |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | nih.govnih.gov |
| Ligand | dppf, Phosphite or Phosphine Oxide Ligands | nih.govnih.gov |
| Base | Na₃PO₄, KF | nih.govnih.gov |
| Solvent | Dioxane, Dioxane/Water | nih.govnih.gov |
| Temperature | 65-100 °C | nih.gov |
This table presents a generalized summary of conditions for Suzuki-Miyaura couplings of pyridyl nucleophiles. Specific conditions for the synthesis of this compound would require optimization.
A significant challenge in the Suzuki-Miyaura coupling of 2-pyridyl derivatives is the so-called "2-pyridyl problem," which refers to the often-low yields and competing side reactions due to the instability of 2-pyridylboron reagents and their tendency to undergo protodeboronation. nih.gov The development of robust catalyst systems and the use of stable boronate esters, such as MIDA boronates, have helped to overcome this issue.
Alternative Transition Metal-Mediated Coupling Approaches
While palladium catalysis is dominant, other transition metals, particularly nickel, have emerged as powerful catalysts for the formation of aryl-heteroaryl bonds. Nickel catalysts can be a more cost-effective alternative to palladium and can exhibit unique reactivity.
Nickel-catalyzed cross-electrophile coupling reactions, for instance, can couple two different electrophiles, such as a 2-chloropyridine with an alkyl or aryl bromide. nih.govnih.gov This approach avoids the need for pre-formed organometallic reagents. For the synthesis of this compound, a potential nickel-catalyzed route could involve the coupling of 2-chloropyridine with 2-fluoro-6-iodobenzaldehyde. These reactions often employ a stoichiometric reductant, such as manganese or zinc powder.
| Parameter | Typical Conditions for Ni-catalyzed Cross-Electrophile Coupling | Reference |
| Pyridine Electrophile | 2-Chloropyridine | nih.govnih.gov |
| Aryl Electrophile | 2-Fluoro-6-iodobenzaldehyde | - |
| Catalyst | NiBr₂·3H₂O | nih.gov |
| Ligand | Bathophenanthroline | nih.gov |
| Reductant | Mn⁰ | nih.gov |
| Solvent | DMF | nih.gov |
| Temperature | Room temperature to elevated temperatures | - |
This table outlines general conditions for nickel-catalyzed cross-electrophile couplings. The specific application to the synthesis of this compound would need experimental validation.
Introduction of the Aldehyde Functionality
The aldehyde group is a key functional handle in this compound. Its introduction can be approached in two main ways: either it is carried through the synthesis as part of the benzaldehyde precursor, or it is introduced at a later stage.
When the cross-coupling reaction is performed on a pre-functionalized precursor like 2-Fluoro-6-iodobenzaldehyde, the aldehyde group is already in place. This is often the more straightforward approach.
Alternatively, the cross-coupling could be performed on a precursor lacking the aldehyde group, for example, 1-fluoro-3-iodo-benzene. The resulting 2-(2-fluorophenyl)pyridine (B3060818) would then need to be formylated in a subsequent step. Methods for the formylation of aromatic compounds include the Vilsmeier-Haack reaction and directed ortho-metalation (DoM). thieme-connect.dewikipedia.orgbaranlab.org
In a directed ortho-metalation strategy, a directing group on the aromatic ring (in this case, the pyridine ring itself could potentially act as a directing group) would guide the deprotonation of the ortho-position by a strong base like n-butyllithium. The resulting aryllithium species could then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. wikipedia.orgbaranlab.org However, the regioselectivity of this formylation on the 2-(2-fluorophenyl)pyridine intermediate would need to be carefully controlled to ensure the introduction of the aldehyde at the desired position.
Formylation Reactions
Formylation reactions provide a direct pathway to introduce an aldehyde group onto an aromatic ring. For a substrate like 2-fluoro-6-(pyridin-2-yl)benzene, the regioselectivity of the formylation is a key challenge. Two primary methods applicable to such systems are Directed ortho-Metalation (DoM) followed by quenching with a formylating agent, and electrophilic formylation such as the Vilsmeier-Haack reaction. thieme-connect.dewikipedia.org
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. wikipedia.org In the precursor molecule, both the fluorine atom and the nitrogen of the pyridine ring can act as directing metalation groups (DMGs) by coordinating with the lithium cation. thieme-connect.debaranlab.org This coordination facilitates the regioselective abstraction of the proton situated between the fluoro and pyridyl substituents.
The process involves treating the starting material, 2-fluoro-6-(pyridin-2-yl)benzene, with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF). harvard.edu This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. Subsequent aqueous workup hydrolyzes the resulting adduct to yield the final product, this compound.
Interactive Table 1: Typical Reaction Conditions for Directed ortho-Metalation Formylation
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 2-Fluoro-6-(pyridin-2-yl)benzene | Aromatic precursor |
| Base | n-Butyllithium (n-BuLi) | Deprotonation ortho to DMG |
| Solvent | Tetrahydrofuran (THF), anhydrous | Inert reaction medium |
| Temperature | -78 °C | Stabilizes the aryllithium intermediate |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Electrophilic source of the formyl group |
| Workup | Aqueous Acid (e.g., NH4Cl) | Hydrolysis to the final aldehyde |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs the Vilsmeier reagent, a chloromethyleniminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). cambridge.orgyoutube.com
Interactive Table 2: General Conditions for Vilsmeier-Haack Formylation
| Parameter | Reagent/Condition | Role in Reaction |
|---|---|---|
| Substrate | Electron-rich arene | Nucleophile |
| Formylating System | DMF / POCl₃ | Generates the electrophilic Vilsmeier reagent |
| Solvent | Dichloromethane (B109758) or neat | Reaction medium |
| Temperature | 0 °C to reflux | Varies based on substrate reactivity |
| Workup | Aqueous base (e.g., NaHCO₃) | Hydrolysis of the iminium intermediate |
Oxidation Methods of Precursor Alcohols or Methyl Groups
An alternative synthetic strategy involves the oxidation of a precursor molecule where the desired aldehyde functionality is present in a lower oxidation state, such as a primary alcohol (-CH₂OH) or a methyl group (-CH₃). This two-step approach requires the initial synthesis of either (2-Fluoro-6-(pyridin-2-yl)phenyl)methanol or 2-Fluoro-6-(pyridin-2-yl)toluene, followed by a selective oxidation step.
The oxidation of a benzylic alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. wikipedia.org Manganese dioxide (MnO₂) is a widely used and effective reagent for this transformation. nih.gov It is a heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert organic solvent, such as dichloromethane or chloroform, at room temperature or with gentle heating. rsc.orgrsc.org The solid MnO₂ and its reduced forms can be easily removed by filtration at the end of the reaction, simplifying the product workup.
Interactive Table 3: Conditions for Oxidation of Precursor Alcohol with MnO₂
| Parameter | Reagent/Condition | Purpose |
|---|---|---|
| Precursor | (2-Fluoro-6-(pyridin-2-yl)phenyl)methanol | Substrate for oxidation |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | Selective oxidation of benzylic alcohol |
| Solvent | Dichloromethane (DCM) or Chloroform | Inert reaction medium |
| Temperature | Room Temperature to 40 °C | To control reaction rate |
| Workup | Filtration | Removal of solid manganese oxides |
Similarly, the oxidation of a methyl group on the precursor 2-Fluoro-6-(pyridin-2-yl)toluene can yield the desired aldehyde. This transformation is more challenging and often requires harsher conditions or specific catalytic systems.
Purification and Isolation Techniques in Synthetic Pathways
The final purity of this compound is crucial for its subsequent applications. The purification strategy must address potential impurities from starting materials, reagents, and side products. Given the compound's structure—a solid aromatic aldehyde with a basic pyridine unit—a combination of techniques is typically employed.
Acid-Base Extraction
The presence of the basic pyridine nitrogen allows for an effective purification step using acid-base extraction. wikipedia.org The crude product, dissolved in an organic solvent like dichloromethane or ethyl acetate (B1210297), can be washed with a dilute aqueous acid (e.g., 1M HCl). This protonates the pyridine ring, forming a water-soluble pyridinium (B92312) salt that partitions into the aqueous phase. researchgate.net Neutral or acidic impurities remain in the organic layer and are thus removed. The aqueous layer containing the protonated product is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the pyridinium salt, regenerating the neutral product which can then be extracted back into a fresh portion of organic solvent. This technique is highly effective for removing non-basic organic impurities. google.com
Column Chromatography
Column chromatography is a standard and highly effective method for purifying aldehydes from complex mixtures. researchgate.net For this compound, silica (B1680970) gel is a common choice for the stationary phase. A solvent system (mobile phase) of hexane (B92381) and ethyl acetate in varying gradients is typically used for elution. researchgate.net Less polar impurities will elute first with higher hexane concentrations, while the more polar product requires a higher proportion of ethyl acetate. It is important to note that some aldehydes can be sensitive and may degrade on acidic silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine, or a neutral stationary phase like alumina (B75360) could be used instead. researchgate.net
Recrystallization
If the product obtained after chromatography or extraction is a solid, recrystallization can be employed as a final purification step to obtain a highly crystalline material. The choice of solvent is critical; an ideal solvent would dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent. Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexane, or toluene.
Interactive Table 4: Summary of Purification Techniques
| Technique | Principle | Application Notes |
|---|---|---|
| Acid-Base Extraction | Differential solubility of the basic compound and its protonated salt form. | Highly effective for removing non-basic impurities. The product is moved between aqueous and organic phases. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Allows for fine separation from impurities with similar polarity. The solvent system (e.g., hexane/ethyl acetate) is optimized for best separation. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Used to obtain a high-purity crystalline solid. Requires finding a suitable solvent or solvent pair. |
Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 Pyridin 2 Yl Benzaldehyde
Reactions at the Aldehyde Carbonyl Group
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. youtube.com This reactivity is fundamental to many of the transformations that 2-Fluoro-6-(pyridin-2-yl)benzaldehyde undergoes.
Nucleophilic Addition Reactions (e.g., Hydrazone Formation, Imine Formation)
Nucleophilic addition is a principal reaction pathway for aldehydes. youtube.comyoutube.com The electron-deficient carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol or can undergo further reaction to form new functional groups. youtube.com
Hydrazone Formation: The reaction of this compound with hydrazine (B178648) or its derivatives (like 2-pyridylhydrazine) is a classic example of a nucleophilic addition-elimination reaction. The initial nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration, yields a stable hydrazone. ontosight.ai This type of reaction is well-documented for analogous compounds; for instance, 2-fluorobenzaldehyde (B47322) reacts with 2-pyridylhydrazine in methanol (B129727) to form (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone. nih.gov Hydrazones are an important class of compounds with diverse applications and their formation is often straightforward. nih.govdergipark.org.tr
Imine Formation (Schiff Bases): Similarly, the aldehyde can react with primary amines to form imines, also known as Schiff bases. This condensation reaction involves nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then eliminates a molecule of water to produce the imine. scirp.orgresearchgate.net The formation of 2-Fluoro-6-[(E)-(pyridin-2-yl)imino-meth-yl]phenol, a structurally related imine, highlights this reactivity pattern. nih.gov
| Reaction Type | Nucleophile | General Product | Example Analog Reaction |
|---|---|---|---|
| Hydrazone Formation | Hydrazines (e.g., H₂N-NH₂) | C=N-NH-R | 2-Fluorobenzaldehyde + 2-Pyridylhydrazine → (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone nih.gov |
| Imine Formation | Primary Amines (e.g., R-NH₂) | C=N-R (Schiff Base) | Formation of 2-Fluoro-6-[(E)-(pyridin-2-yl)imino-meth-yl]phenol from corresponding aldehyde and amine nih.gov |
Condensation Reactions
The aldehyde group of this compound can participate in various condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water. These reactions are fundamental in carbon-carbon bond formation. For example, condensation reactions of benzaldehyde (B42025) derivatives with ketones can form α,β-unsaturated ketones, often of the chalcone (B49325) type. nih.gov Similarly, condensations of 2-acetylpyridine (B122185) with substituted benzaldehydes are known to produce cyclohexanol (B46403) derivatives and 1,5-diones, which can be precursors to more complex structures like terpyridines. rsc.org
Reduction and Oxidation Reactions
The oxidation state of the aldehyde carbon can be readily altered through reduction or oxidation, providing pathways to corresponding alcohols or carboxylic acids.
Reduction: The aldehyde group is easily reduced to a primary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. For example, the related compound 2-(Pyridin-2-ylmethoxy)benzaldehyde can be reduced to 2-(Pyridin-2-ylmethoxy)benzyl alcohol. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. A variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can achieve this. The oxidation of 2-(Pyridin-2-ylmethoxy)benzaldehyde to 2-(Pyridin-2-ylmethoxy)benzoic acid serves as a relevant precedent for the expected reactivity of this compound.
| Reaction Type | Typical Reagents | Product Functional Group | Example from Analog |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | 2-(Pyridin-2-ylmethoxy)benzaldehyde → 2-(Pyridin-2-ylmethoxy)benzyl alcohol |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | 2-(Pyridin-2-ylmethoxy)benzaldehyde → 2-(Pyridin-2-ylmethoxy)benzoic acid |
Reactivity of the Fluorine Atom and Benzene (B151609) Ring
The electronic nature of the substituted benzene ring influences its susceptibility to both nucleophilic and electrophilic attack.
Potential for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound. The fluorine atom is an excellent leaving group in SₙAr reactions. nih.gov The reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).
In this molecule, the fluorine atom is ortho to both the aldehyde group and the pyridin-2-yl group. Both of these substituents are electron-withdrawing, which should activate the C-F bond towards nucleophilic attack. The high electronegativity of fluorine further enhances the rate of SₙAr compared to other halogens like chlorine. nih.gov Therefore, treatment with strong nucleophiles (e.g., alkoxides, amines, thiolates) under appropriate conditions is expected to result in the displacement of the fluoride (B91410) ion. Studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack by hydroxybenzaldehydes can be directed to specific positions based on reaction conditions, demonstrating the feasibility of such substitutions. rsc.org
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be challenging. The ring is substituted with three groups that all deactivate it towards electrophilic attack:
Fluorine: Deactivating (inductive effect) but ortho, para-directing.
Aldehyde group (-CHO): Strongly deactivating and meta-directing.
Pyridin-2-yl group: Deactivating due to the electronegative nitrogen atom.
The combined deactivating effect of these three groups makes the benzene ring significantly electron-deficient and thus less reactive towards electrophiles. Should a reaction occur under harsh conditions, the directing effects of the substituents would compete. The powerful meta-directing influence of the aldehyde group and the ortho, para-directing nature of the fluorine would lead to a complex mixture of products, with substitution likely occurring at the positions least deactivated.
Simultaneously, the pyridine (B92270) ring itself is also deactivated towards electrophilic substitution. youtube.com Reactions like nitration or halogenation typically require forcing conditions and result in substitution at the 3-position of the pyridine ring. youtube.com Furthermore, the basic nitrogen atom of the pyridine ring can be protonated or coordinate to Lewis acid catalysts under typical EAS conditions, which further deactivates the entire molecule. youtube.com
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the chemical reactivity and mechanistic studies for the compound "this compound" corresponding to the detailed outline provided.
Specifically, dedicated studies on the following reactions for this particular molecule could not be found:
N-Alkylation and Quaternization of the pyridine ring.
Metal Coordination and Complexation behavior.
Reactivity at Other Pyridine Positions .
Tandem and Cascade Reactions involving its specific functional groups.
While general principles of reactivity exist for related structures like 2-fluoropyridines, 2-arylpyridines, and substituted benzaldehydes, applying this information would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." Without direct experimental data or theoretical studies on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.
Therefore, the content for the specified sections and subsections cannot be generated at this time.
Applications in Organic Synthesis and Material Science Precursors
A Versatile Building Block (Synthon) in Organic Synthesis
In the realm of organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. 2-Fluoro-6-(pyridin-2-yl)benzaldehyde serves as a key synthon, providing a scaffold that can be elaborated into more complex structures.
Crafting Advanced Heterocyclic Systems: The Case of Quinazoline Derivatives
Heterocyclic compounds are integral to medicinal chemistry and drug discovery. Among them, quinazoline derivatives are recognized for their broad spectrum of biological activities. The synthesis of these complex structures often relies on the strategic use of versatile starting materials. While direct examples of this compound in quinazoline synthesis are not extensively documented in readily available literature, its structural motifs suggest its potential as a precursor. The aldehyde functionality can participate in condensation reactions, a common strategy for constructing the quinazoline core. For instance, a plausible synthetic route could involve the reaction of an appropriately substituted aniline with this compound, followed by cyclization to form the quinazoline ring. The presence of the fluoro and pyridinyl groups on the benzaldehyde (B42025) moiety offers opportunities for creating diverse quinazoline libraries with potentially unique pharmacological profiles.
A Precursor for Ligands in Catalysis
The pyridine (B92270) nitrogen atom in this compound provides a coordination site for metal ions, making it an attractive precursor for the synthesis of ligands used in catalysis. Ligands play a crucial role in determining the activity, selectivity, and stability of a catalyst. By modifying the aldehyde group, a variety of multidentate ligands can be prepared. For example, condensation of the aldehyde with amines can yield Schiff base ligands, which are known to form stable complexes with a wide range of transition metals. These metal complexes can then be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, influenced by the fluorine and pyridinyl substituents, can be fine-tuned to optimize the performance of the catalyst.
A Building Block for Complex Organic Architectures and Pharmaceutical Intermediates
The synthesis of active pharmaceutical ingredients (APIs) often involves a multi-step process where key intermediates are assembled to construct the final drug molecule. pharmanoble.compyglifesciences.com Pharmaceutical intermediates are the chemical building blocks that are converted into APIs through a series of chemical reactions. pharmanoble.compyglifesciences.com The structural features of this compound make it a candidate as an intermediate in the synthesis of complex organic architectures, including those with potential therapeutic applications. beilstein-journals.orgaurorium.com The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, and amines, providing multiple avenues for further chemical modifications. The biaryl structure formed by the phenyl and pyridine rings is a common motif in many biologically active compounds.
Derivatization for Functional Materials
The development of new functional materials with tailored optical, electronic, and thermal properties is a major focus of modern materials science. The derivatization of this compound opens up possibilities for creating novel organic materials. The combination of the electron-withdrawing fluorine atom and the electron-deficient pyridine ring can influence the electronic properties of molecules derived from this compound. For instance, condensation reactions involving the aldehyde group can lead to the formation of conjugated systems, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine unit can also be utilized for its ability to participate in hydrogen bonding and metal coordination, enabling the construction of supramolecular assemblies and metal-organic frameworks (MOFs) with interesting properties.
Design and Synthesis of Derivatives with Modified Substitution Patterns
To further explore the potential of this chemical scaffold, researchers can design and synthesize derivatives of this compound with modified substitution patterns. Introducing different functional groups on either the phenyl or the pyridine ring can systematically alter the steric and electronic properties of the molecule. For example, adding electron-donating or electron-withdrawing groups can modulate the reactivity of the aldehyde and the coordination ability of the pyridine nitrogen. The synthesis of such derivatives would allow for a deeper understanding of structure-property relationships and could lead to the discovery of new compounds with enhanced performance in specific applications, from catalysis to materials science. nih.govrsc.org
Advanced Characterization and Computational Investigations
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and purity of a chemical compound. However, detailed spectral data for 2-Fluoro-6-(pyridin-2-yl)benzaldehyde is not widely accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for probing the atomic-level structure of a molecule. For this compound, ¹H NMR would provide information on the chemical environment of the hydrogen atoms, ¹³C NMR would detail the carbon skeleton, and ¹⁹F NMR would offer specific insights into the fluorine atom's electronic surroundings. Although some fragmented NMR data exists within broader chemical studies, a complete and assigned spectrum for this specific molecule is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₂H₈FNO. However, a published mass spectrum with detailed fragmentation analysis for this compound could not be located.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the aldehyde C=O stretch, C-H stretches of the aromatic rings, and the C-F bond. While general spectral regions for these functional groups are known, a specific, published IR spectrum for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Stereochemistry
A crystal structure of this compound would reveal the preferred spatial arrangement of its phenyl and pyridine (B92270) rings relative to each other and the orientation of the aldehyde group. This information is crucial for understanding its reactivity and how it might interact with biological targets or other molecules in a material.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound would be dictated by intermolecular forces such as hydrogen bonding (potentially involving the aldehyde oxygen) and π-π stacking between the aromatic rings. An experimental crystal structure would elucidate these interactions, which are key to understanding the material's bulk properties.
Computational Chemistry Approaches
Specific computational data for this compound is not available in published scientific literature. The following sections describe the theoretical approaches that could be used in future studies.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Charge Distribution)
A theoretical DFT study would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Furthermore, calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the charge distribution on each atom, providing insight into the molecule's polarity and electrostatic potential.
Spectroscopic Property Prediction
DFT calculations are commonly employed to predict various spectroscopic properties. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of the molecule. This is often used to aid in the interpretation of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra.
Molecular Docking and Dynamics Simulations (as a theoretical tool for understanding interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could involve docking it into the active site of a target protein to predict its binding affinity and interaction mode. Following docking, molecular dynamics (MD) simulations could be performed. MD simulates the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-protein complex and helping to assess the stability of the predicted binding pose.
Reaction Pathway and Transition State Analysis
Computational methods can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This analysis is fundamental to understanding reaction mechanisms and kinetics.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 2-fluoro-6-(pyridin-2-yl)benzaldehyde is the gateway to exploring its properties and applications. Future research will likely focus on moving beyond traditional multi-step syntheses toward more elegant and sustainable methodologies.
Key areas for development include:
Advanced Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are the most logical and established routes for constructing the core biaryl linkage. Future work could optimize these reactions by developing catalysts that are effective at low loadings, operate in greener solvents (e.g., water or biomass-derived solvents), and function at lower temperatures. The development of methods using less expensive and more abundant metals like nickel or copper would also represent a significant advance in sustainability.
C-H Bond Functionalization: A more atom-economical and sustainable approach involves the direct C-H functionalization of a fluorobenzaldehyde precursor with a pyridine (B92270) derivative, or vice-versa. rsc.org This strategy avoids the pre-functionalization of starting materials (e.g., halogenation or borylation), reducing waste and shortening synthetic sequences. rsc.org Research into regioselective C-H activation at the ortho position of 2-fluorobenzaldehyde (B47322) would be particularly valuable.
Flow Chemistry and Process Optimization: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages over batch processing, including enhanced safety, better control over reaction parameters, and easier scalability. This technology is well-suited for optimizing reaction conditions to maximize yield and minimize byproducts.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Research Focus |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Bromopyridine (B144113) and 2-Fluoro-6-formylphenylboronic acid | High functional group tolerance; well-established reliability. | Development of recyclable catalysts; use of aqueous media. |
| Direct C-H Arylation | 2-Fluorobenzaldehyde and 2-Halopyridine (or Pyridine N-oxide) | High atom economy; reduced number of synthetic steps. rsc.org | Design of highly regioselective catalyst systems. |
| Grignard or Organolithium Addition | 2-Lithiopyridine and 2,6-Difluorobenzaldehyde | Direct C-C bond formation. | Controlling selectivity and minimizing side reactions. |
Exploration of Undiscovered Reactivity Pathways
The unique electronic and steric environment of this compound suggests a variety of reactivity patterns that warrant investigation. The interplay between the aldehyde, pyridine, and fluoro-substituted rings could lead to novel chemical transformations.
Aldehyde Group Transformations: Beyond standard reactions like oxidation, reduction, and imine formation, the aldehyde group serves as a handle for constructing more complex structures. Its reactivity will be modulated by the strong electron-withdrawing effect of the adjacent fluorine atom, potentially enhancing its electrophilicity. This could facilitate reactions such as Knoevenagel condensations, Wittig reactions, and multicomponent reactions under milder conditions than typical benzaldehydes.
Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for protonation, N-oxide formation, or quaternization. These modifications can be used to tune the electronic properties of the entire molecule, which could be useful in catalysis or materials science.
Fluorinated Ring Chemistry: The C-F bond is typically robust, but its position ortho to two other substituents may render it susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. Exploring its displacement with various nucleophiles (e.g., O, N, S-based) would open a pathway to a wide array of derivatives. The fluorine atom also influences the acidity of the ortho C-H proton, which could be exploited in directed ortho-metalation reactions. beilstein-journals.org
Intramolecular Cascade Reactions: The close proximity of the aldehyde, pyridine, and the biaryl linkage could enable novel intramolecular cyclization reactions. For example, reduction of the aldehyde to an alcohol followed by activation could lead to cyclization onto the pyridine ring, forming new heterocyclic systems.
Expansion of Synthetic Utility in Complex Molecule Construction
As a highly functionalized building block, this compound holds significant promise for the efficient construction of complex molecular architectures, particularly for pharmaceutical and agrochemical applications.
Heterocycle Synthesis: The compound is an ideal precursor for a variety of heterocyclic scaffolds. Condensation of the aldehyde with binucleophiles is a classic strategy for building rings. For instance, reaction with hydrazines could yield pyridazinones, while reaction with amidines could form pyrimidine (B1678525) derivatives. The resulting complex molecules would incorporate the fluorinated pyridyl-phenyl motif, a common feature in bioactive compounds.
Ligand Development for Catalysis: The pyridyl-aldehyde structure is a classic chelating motif. The compound can be readily converted into a wide range of Schiff base ligands by condensation with various primary amines. These ligands can coordinate to transition metals to form catalysts for a variety of organic transformations, with the fluorine atom providing electronic tuning of the metal center.
Precursor to Bioactive Molecules: Pyridyl derivatives of benzaldehydes have been investigated as potential agents for treating sickle cell anemia, demonstrating that this structural class can interact with biological targets. nih.gov Future research could explore derivatives of this compound as scaffolds for developing new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity. chim.it
Table 2: Potential Applications as a Synthetic Building Block
| Target Molecular Class | Synthetic Transformation | Potential Application |
|---|---|---|
| Fused Polycyclic Heterocycles | Condensation followed by intramolecular cyclization | Pharmaceuticals, Organic Electronics |
| Schiff Base Ligands | Condensation with chiral or functionalized amines | Asymmetric Catalysis, Metal Sensors |
| Chalcone (B49325) Derivatives | Claisen-Schmidt condensation with ketones | Medicinal Chemistry (e.g., anticancer agents) |
Potential in Advanced Materials and Supramolecular Chemistry
The combination of a rigid biaryl structure, a coordinating pyridyl group, and a polar C-F bond makes this compound an attractive candidate for the design of advanced functional materials.
Luminescent Materials: Pyridyl-aryl structures are frequently used in the design of emissive materials for applications like organic light-emitting diodes (OLEDs). Related compounds like 4-(2-pyridyl)benzaldehyde (B194268) are used as ligands to create highly efficient phosphorescent iridium(III) complexes. sigmaaldrich.comguidechem.com The title compound could serve as a ligand for similar complexes, where the fluorine atom could be used to tune the emission wavelength and quantum efficiency.
Supramolecular Assemblies: The molecule's planar, polar structure makes it a candidate for forming well-ordered structures through self-assembly. These assemblies could be driven by a combination of π-π stacking, dipole-dipole interactions, and weak hydrogen bonding involving the fluorine atom. Such systems could find applications in molecular sensing, where binding of an analyte disrupts the assembly and produces a detectable signal.
Table 3: Potential Applications in Materials and Supramolecular Chemistry
| Application Area | Key Molecular Feature | Potential Function |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Pyridyl-aldehyde chelating unit | Gas storage, catalysis, chemical sensing. ossila.com |
| Organic Light-Emitting Diodes (OLEDs) | Rigid, conjugated pyridyl-aryl core | Ligand for phosphorescent metal complexes. sigmaaldrich.comguidechem.com |
| Liquid Crystals | Anisotropic molecular shape and polarity | Component of liquid crystalline phases. |
| Molecular Sensors | Coordinating groups and fluorinated moiety | Fluorescent or colorimetric detection of metal ions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
